molecular formula C21H21N3O B5754859 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No. B5754859
M. Wt: 331.4 g/mol
InChI Key: GOQUUAWYFVGCOL-UHFFFAOYSA-N
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Description

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as CYM-53093, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Mechanism of Action

The exact mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that it may act as a G protein-coupled receptor (GPCR) modulator, particularly for the dopamine receptor D3 subtype. It may also affect other signaling pathways, such as the cyclic AMP (cAMP) pathway.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the improvement of cognitive function. It may also affect the levels of neurotransmitters in the brain, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide research, including further studies on its mechanism of action, optimization of its therapeutic potential, and the development of more potent and selective analogs. It may also be studied in combination with other drugs for synergistic effects. Additionally, its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases, may be explored.
Conclusion:
In conclusion, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized to increase yield and purity, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 3-cyano-7-ethyl-1H-indole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to increase the yield and purity of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide.

properties

IUPAC Name

2-(3-cyano-7-ethylindol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-17-9-6-10-19-18(13-22)14-24(21(17)19)15-20(25)23-12-11-16-7-4-3-5-8-16/h3-10,14H,2,11-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUUAWYFVGCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

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